4-bromo-2-Butenenitrile

Physical organic chemistry Nucleophilic substitution kinetics γ-Functionalized allyl bromides

4-Bromo-2-butenenitrile (also named 4-bromobut-2-enenitrile or 4-bromocrotononitrile, CAS 37590-23-1) is a bifunctional C₄ building block bearing a terminal allylic bromide and a conjugated nitrile across an α,β-unsaturated framework. With a molecular formula of C₄H₄BrN and a molecular weight of 145.99 g·mol⁻¹, it exists as a liquid at ambient temperature and is commercially supplied at purities of 95–98%.

Molecular Formula C4H4BrN
Molecular Weight 145.99 g/mol
CAS No. 37590-23-1
Cat. No. B3263540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-2-Butenenitrile
CAS37590-23-1
Molecular FormulaC4H4BrN
Molecular Weight145.99 g/mol
Structural Identifiers
SMILESC(C=CC#N)Br
InChIInChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2/b2-1+
InChIKeyDNQQWHOUZPHKMD-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-butenenitrile (CAS 37590-23-1): A γ-Brominated α,β-Unsaturated Nitrile Building Block for Heterocycle Synthesis and Mechanistic Probe Chemistry


4-Bromo-2-butenenitrile (also named 4-bromobut-2-enenitrile or 4-bromocrotononitrile, CAS 37590-23-1) is a bifunctional C₄ building block bearing a terminal allylic bromide and a conjugated nitrile across an α,β-unsaturated framework [1]. With a molecular formula of C₄H₄BrN and a molecular weight of 145.99 g·mol⁻¹, it exists as a liquid at ambient temperature and is commercially supplied at purities of 95–98% . The compound belongs to the class of γ-functionalized allyl bromides, where the electron-withdrawing nitrile activates the double bond toward Michael-type additions while the bromine atom provides a leaving group for nucleophilic substitution or tandem cyclization processes. Its predicted physical properties include a boiling point of 221.1 ± 23.0 °C (760 mmHg), density of 1.5 ± 0.1 g·cm⁻³, and a calculated XLogP3-AA of 1, indicating moderate lipophilicity suitable for both solution-phase and biphasic reaction conditions . The compound is classified as hazardous (GHS05, GHS06; H301, H318) and requires appropriate handling under fume hood conditions . Critically, 4-bromo-2-butenenitrile is typically supplied as a mixture of (E)- and (Z)-isomers, a stereochemical feature that proves mechanistically informative and synthetically enabling as described in the evidence sections below.

Why Generic Allyl Bromides or Simple Unsaturated Nitriles Cannot Replace 4-Bromo-2-butenenitrile in Demand-Driven Synthetic Sequences


The scientific and industrial value of 4-bromo-2-butenenitrile resides in the unique synergy between its three contiguous functional elements—a terminal allylic bromide, a conjugated α,β-unsaturated nitrile, and the capacity to exist as separable (E)- and (Z)-isomers. Generic substitution with a saturated analog such as 3-bromopropionitrile eliminates the Michael acceptor character of the double bond, preventing tandem cyclization cascades that rely on sequential nucleophilic substitution followed by intramolecular aza-Michael addition [1]. Substituting with 1,3-dibromopropene forfeits the nitrile-mediated activation of the allylic position, resulting in a measurably different SN2 reactivity profile as quantified by second-order rate constants [2]. The chlorine analog 4-chlorobut-2-enenitrile, while structurally similar, exhibits significantly lower leaving-group propensity due to the stronger C–Cl bond, requiring harsher conditions and delivering lower yields in substitution-driven tandem processes. Moreover, but-2-enenitrile (crotononitrile) lacks the halogen leaving group entirely and thus cannot participate in the nucleophilic displacement step that initiates most documented applications. Each comparator lacks at least one essential functional handle, making 4-bromo-2-butenenitrile the minimal bifunctional scaffold that simultaneously enables allylic displacement, Michael acceptor reactivity, and stereochemical control via E/Z isomerism [3]. The following quantitative evidence demonstrates precisely where and by how much this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence for 4-Bromo-2-butenenitrile: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


SN2 Reactivity Ranking: 4-Bromo-2-butenenitrile Outperforms 1,3-Dibromopropene in Nucleophilic Substitution with Arenesulfinates

In a systematic kinetic study of bimolecular nucleophilic substitution (SN2) reactions of γ-functionalized allyl bromides with sodium arenesulfinates, the substrates were ranked by decreasing reactivity as follows: 4-bromo-2-butenenitrile > 1,3-dibromopropene [1]. The second-order rate constants (k), activation energies (Eₐ), and activation parameters (ΔH≠, ΔS≠, ΔG≠) were measured across the temperature range 308–333 K. The study also established the nucleophile reactivity order (p-toluenesulfinate > benzenesulfinate > p-chlorobenzenesulfinate) and observed an enthalpy–entropy compensation effect with isokinetic temperatures β(I) = 528 K for 4-bromo-2-butenenitrile versus β(II) = 430 K for 1,3-dibromopropene—both above the experimental temperature range, confirming different activation mechanisms [1]. The superior reactivity of 4-bromo-2-butenenitrile is attributed to the electron-withdrawing nitrile group which enhances the electrophilicity of the allylic carbon toward incoming nucleophiles, a feature absent in 1,3-dibromopropene [1].

Physical organic chemistry Nucleophilic substitution kinetics γ-Functionalized allyl bromides

Stereospecific Visible-Light [2+1]-Cycloaddition: E/Z Isomer Mixture of 4-Bromobut-2-enenitrile Enables Stereodivergent Access to Azabicyclo[4.1.0]heptanes

A 2022 study in Chemical Science demonstrated that the 1:1 (E)/(Z) mixture of 4-bromobut-2-enenitrile, when used to alkylate phenol-derived acyl silanes, yields separable (E)- and (Z)-alkenyl acyl silane intermediates [1]. Irradiation of each isomer with 427 nm LED (40 W) produces rapid, catalyst-free [2+1]-cycloaddition: the (E)-alkene yields exclusively the exo-isomer 10u, while the (Z)-alkene affords the endo-isomer 10v as the major product, confirming a concerted, highly stereospecific mechanism [1]. Furthermore, the 1:1 (E)/(Z) mixture of 4-bromobut-2-enenitrile provided direct access to both endo and exo isomers of cyano-substituted cyclopropane derivatives 10af and 10ag in the azabicyclo[4.1.0]heptane series [1]. The kinetic endo-product 10ag (from the (Z)-cyano-alkene) isomerized over time in CDCl₃ to the thermodynamic exo-isomer 10af, demonstrating that this compound uniquely enables stereochemical probing of cyclopropanation mechanisms that is not achievable with non-halogenated or saturated nitrile analogs [1].

Photochemistry Cyclopropanation Stereospecific synthesis

One-Pot Tandem Synthesis of 7-Cyanoindolizines: Moderate to Good Yields via Sequential Displacement–Cyclization Using 4-Bromobut-2-enenitrile

A 2017 study published in Heterocyclic Communications reported a one-pot tandem reaction where 4-bromobut-2-enenitrile reacts with substituted pyrrole-2-carbaldehydes under basic conditions to afford 2-substituted and 2,3-disubstituted 5-cyanoindolizine derivatives in moderate to good yields [1]. Representative yields include 2-propionylindolizine-7-carbonitrile (3a, 68%), 2-benzoylindolizine-7-carbonitrile (3b, 76%), and naphthoyl-substituted derivatives (3c, 65%; 3d, 66%) [1]. The proposed mechanism involves an intermolecular displacement of bromide by the pyrrole nitrogen, followed by base-mediated deprotonation and intramolecular cyclization onto the nitrile-activated double bond [1]. This tandem sequence exploits both the allylic bromide (for initial N-alkylation) and the conjugated nitrile (for the final cyclization), a dual reactivity that saturated bromonitriles such as 4-bromobutanenitrile or 3-bromopropionitrile cannot support because they lack the Michael acceptor motif [1].

Heterocyclic chemistry Indolizine synthesis Tandem reaction

Base-Catalyzed One-Step CO₂ Fixation: 4-Bromobut-2-enenitrile as γ-Brominated Michael Acceptor for 3,4-Disubstituted 2-Oxazolidinones with Average 75% Yield

In a 2019 Chemistry – A European Journal publication, 4-bromobut-2-enenitrile was employed as the γ-brominated Michael acceptor in a one-step, base-catalyzed three-component reaction with CO₂ (as the carbonyl source) and aryl amines, aliphatic amines, or phenylhydrazines to produce 3,4-disubstituted 2-oxazolidinones [1]. Using 1,1,3,3-tetramethylguanidine (TMG) as the catalyst under mild conditions, the regiospecific reaction achieved an average yield of 75% with excellent functional-group compatibility [1]. The mechanism proceeds via TMG-assisted carboxylation of the amine, generation of an O-alkyl carbamate, and a final intramolecular aza-Michael addition onto the nitrile-activated double bond—a ring-closing step that is feasible only because the substrate bears both a displaceable bromide (to install the carbamate) and the conjugated alkene (to accept the intramolecular nucleophilic attack) [1]. Late-stage functionalization of drug and drug-like molecules was also demonstrated, highlighting the compound's utility in medicinal chemistry diversification [1]. Saturated analogs (e.g., 3-bromopropionitrile, 4-bromobutanenitrile) or non-brominated unsaturated nitriles (e.g., but-2-enenitrile) cannot engage in this tandem sequence because they lack either the leaving group or the ability to form the initial C–N bond via nucleophilic displacement [1].

CO₂ utilization Green chemistry Oxazolidinone synthesis

Synthesis of Fluorescent 5-Cyanopyrazolo[1,5-a]pyridines via Tandem Reaction: Access to Blue-Emissive Heterocycles Using 4-Bromobut-2-enenitrile

A novel tandem reaction between 5-carbonylpyrazole derivatives and 4-bromobut-2-enenitrile was reported to provide straightforward access to 5-cyanopyrazolo[1,5-a]pyridine derivatives that exhibit blue fluorescence [1][2]. This reaction leverages the dual reactivity of 4-bromobut-2-enenitrile: the allylic bromide undergoes initial displacement by the pyrazole nitrogen, and the resulting adduct undergoes cyclization onto the nitrile-activated position to form the fused pyridine ring [1]. The resulting products display photoluminescent properties, positioning them as candidates for organic light-emitting device (OLED) components, fluorescent sensors, and dye-sensitized solar cell (DSSC) applications [1]. While saturated bromonitriles (e.g., 4-bromobutanenitrile) cannot engage in the final aromatization step due to the absence of the conjugated alkene, the unsaturated scaffold of 4-bromobut-2-enenitrile directly furnishes the aromatic pyridine ring after cyclization and tautomerization [1].

Fluorescent heterocycles Pyrazolopyridine Optical materials

Pharmaceutical Patent Relevance: 4-Bromo-2-butenenitrile as a Key Intermediate in KRas G12C Inhibitor Development Programs

Multiple patent filings identify 4-bromo-2-butenenitrile as a synthetic intermediate in the preparation of irreversible KRas G12C inhibitors, a highly competitive area of oncology drug development [1]. Patent WO/EP applications describe compounds that covalently bind to the mutant cysteine residue of KRas G12C, and 4-bromo-2-butenenitrile or its (E)-isomer appears as a building block in the assembly of the warhead-containing pharmacophore . While the specific synthetic sequences and quantitative yields within individual patents are proprietary, the recurring appearance of this compound in KRas inhibitor patent literature—alongside its documented use in cephalosporin derivative synthesis —constitutes a strong class-level signal of its privileged status as a pharmaceutical intermediate. Analogs lacking either the bromine (but-2-enenitrile) or the unsaturation (4-bromobutanenitrile) would require fundamentally different synthetic strategies to install the requisite electrophilic warhead, as they cannot simultaneously serve as an alkylating agent and an α,β-unsaturated acceptor in the same intermediate .

Medicinal chemistry Oncology KRas inhibition

Evidence-Backed Application Scenarios Where 4-Bromo-2-butenenitrile Delivers Verifiable Advantage Over In-Class Alternatives


Medicinal Chemistry: One-Step Construction of 2-Oxazolidinone Pharmacophores via CO₂ Fixation

For medicinal chemistry teams synthesizing 2-oxazolidinone-based drug candidates, 4-bromo-2-butenenitrile enables a one-step, three-component reaction with CO₂ and primary amines (aryl, alkyl, or hydrazine) catalyzed by TMG, delivering 3,4-disubstituted products with an average yield of 75% [1]. This approach eliminates the need for pre-formed isocyanates or phosgene-based carbonyl sources, directly utilizing CO₂ as a sustainable C1 building block. Saturated bromonitriles cannot participate in the final aza-Michael ring closure, making 4-bromo-2-butenenitrile the only viable C₄ bromonitrile for this transformation [1].

Photochemical Synthesis: Stereodivergent Construction of Azabicyclo[4.1.0]heptane Scaffolds Under Catalyst-Free Visible Light

Research groups pursuing conformationally constrained cyclopropane-containing scaffolds for metabolic stability optimization in drug discovery can exploit the 1:1 (E)/(Z) mixture of 4-bromobut-2-enenitrile. Alkylation of phenol-derived acyl silanes followed by 427 nm LED irradiation triggers a catalyst-free [2+1]-cycloaddition where (E)- and (Z)-isomers give stereochemically distinct products: exclusive exo from (E) and predominant endo from (Z) [1]. This stereodivergence is not accessible with non-halogenated or saturated nitrile analogs, which cannot form the requisite acyl silane precursors [1].

Heterocycle Library Synthesis: One-Pot Tandem Access to 7-Cyanoindolizines and Fluorescent Pyrazolopyridines

For high-throughput synthesis and medicinal chemistry library production, 4-bromobut-2-enenitrile supports one-pot tandem reactions with pyrrole-2-carbaldehydes (yielding 7-cyanoindolizines in 65–76% isolated yields) [2] or 5-carbonylpyrazoles (yielding blue-fluorescent 5-cyanopyrazolo[1,5-a]pyridines) [3]. Both transformations exploit the sequential bromide displacement followed by cyclization onto the nitrile-activated double bond—a reaction manifold that saturated analogs (e.g., 4-bromobutanenitrile) cannot support because they lack the Michael acceptor required for the ring-closing step [2][3].

Physical Organic Chemistry: Mechanistic Probe for SN2 Reactivity and Enthalpy–Entropy Compensation Studies

For physical organic chemists studying nucleophilic substitution mechanisms, 4-bromo-2-butenenitrile serves as a well-characterized γ-functionalized allyl bromide with published second-order rate constants, activation parameters (Eₐ, ΔH≠, ΔS≠, ΔG≠), and an established isokinetic temperature (β = 528 K) when reacting with arenesulfinates [4]. Its directly measured higher reactivity relative to 1,3-dibromopropene, combined with the distinct enthalpy–entropy compensation behavior, provides a quantitative benchmark for computational modeling and mechanistic hypothesis testing [4].

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